molecular formula C17H18Cl2N2O B6499390 3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide CAS No. 953170-00-8

3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide

Cat. No.: B6499390
CAS No.: 953170-00-8
M. Wt: 337.2 g/mol
InChI Key: WLNBFEXEHZXPEY-UHFFFAOYSA-N
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Description

3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with dichloro groups and a dimethylamino phenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-[4-(dimethylamino)phenyl]ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide
  • 3,4-dichloro-N-{2-[4-(methylamino)phenyl]ethyl}benzamide
  • 3,4-dichloro-N-{2-[4-(ethylamino)phenyl]ethyl}benzamide

Uniqueness

3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the dimethylamino group can enhance its solubility and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

3,4-dichloro-N-[2-[4-(dimethylamino)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O/c1-21(2)14-6-3-12(4-7-14)9-10-20-17(22)13-5-8-15(18)16(19)11-13/h3-8,11H,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNBFEXEHZXPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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